3,7-DimethyloctylZinc bromide

Description

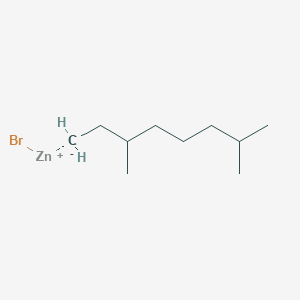

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H21BrZn |

|---|---|

Molecular Weight |

286.6 g/mol |

IUPAC Name |

bromozinc(1+);2,6-dimethyloctane |

InChI |

InChI=1S/C10H21.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

KPMSRDDFWISWKW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCC(C)C[CH2-].[Zn+]Br |

Origin of Product |

United States |

Mechanistic Investigations of 3,7 Dimethyloctylzinc Bromide Formation and Reactivity

Detailed Mechanistic Pathways of Oxidative Addition in Zinc Insertion

The direct insertion of metallic zinc into the carbon-halogen bond of an organic halide, a process known as oxidative addition, is the most direct method for preparing organozinc reagents. nih.gov However, the reaction is often sluggish and requires activation of the zinc metal. nih.govwikipedia.org Mechanistic studies have revealed a multi-step process involving surface phenomena and the influence of solvents and additives.

Elucidation of Surface-Bound Organozinc Intermediates

The formation of organozinc reagents is not a simple one-step insertion. Instead, it involves the initial formation of organozinc intermediates on the surface of the zinc metal. nih.gov These surface-bound species are often present in very low concentrations, making their detection and characterization challenging. nih.govnih.gov

Recent advancements in fluorescence microscopy have enabled the direct observation of these elusive intermediates. nih.govnih.gov By using organohalides tagged with fluorescent molecules, researchers have been able to visualize the accumulation of oxidative addition intermediates on the zinc surface. nih.govnih.gov These studies have provided direct evidence for a two-step mechanism: the initial oxidative addition to form a surface-bound organozinc species, followed by its release into the solution. nih.gov The structure of the final organozinc reagent in solution is also dependent on the solvent used. nih.gov

Table 1: Key Findings on Surface-Bound Organozinc Intermediates

| Observation | Method of Detection | Implication | Reference |

| Accumulation of fluorescent "hot spots" on zinc particles | Fluorescence Microscopy | Direct evidence of surface-bound organozinc intermediates. | nih.gov |

| Persistence of surface intermediates in the absence of solubilizing agents | Fluorescence Microscopy | Highlights the importance of a subsequent solubilization step. | nih.gov |

| Different chemical microenvironments on the zinc surface after various activation pretreatments | Fluorescence Lifetime Imaging Microscopy (FLIM) | Activation methods influence the reactivity of the surface. | researchgate.net |

The Role of Solubilization in Organozinc Reagent Release from Metal Surfaces

Several strategies have been developed to enhance the solubilization of these surface-bound species. The addition of lithium chloride (LiCl) has been shown to be highly effective in accelerating the release of organozinc intermediates from the zinc surface. nih.govwikipedia.org LiCl forms a soluble adduct with the organozinc compound, effectively removing it from the metal surface and exposing fresh zinc for further reaction. wikipedia.org This explains the activating effect of LiCl in the synthesis of organozinc reagents. nih.gov

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), can also promote the formation of organozinc reagents. nih.govnih.gov Mechanistic studies have revealed that these solvents primarily accelerate the initial oxidative addition step to form the surface intermediates, rather than the solubilization step. nih.gov This is in contrast to the role of LiCl, which primarily enhances solubilization. nih.govnih.gov

Table 2: Effects of Additives and Solvents on Organozinc Formation

| Additive/Solvent | Effect on Oxidative Addition | Effect on Solubilization | Reference |

| Lithium Chloride (LiCl) | Minimal | Accelerates | nih.govnih.gov |

| Polar Aprotic Solvents (e.g., DMSO) | Accelerates | Minimal | nih.gov |

| Trimethylsilyl (B98337) chloride (TMSCl) | Removes oxide layer, exposing more Zn(0) | Aids in solubilization | nih.govresearchgate.net |

Characterization of Free Radical Pathways and Their Impact on Stereocontrol

The oxidative addition of alkyl halides to zinc is believed to proceed, at least in part, through free radical pathways. nih.govacs.org Kinetic and linear free-energy relationship studies suggest that the rate-determining step of the insertion reaction involves an electron transfer (ET) from the zinc metal to the organic halide. acs.orgncl.res.in This generates a radical anion intermediate. acs.org

The presence of radical intermediates has been supported by experiments using radical clocks and by the stereochemical outcome of the reactions. acs.org For instance, the cyclization of certain alkyl halides during the reaction with zinc is indicative of a radical mechanism. nih.gov The involvement of radical pathways can have a significant impact on the stereochemistry of the resulting organozinc reagent, often leading to racemization if a stereocenter is present at the reaction site. acs.org

Catalytic Cycles in Transition Metal-Mediated Transformations Involving Organozinc Bromides

Organozinc bromides, including 3,7-dimethyloctylzinc bromide, are widely used as nucleophiles in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.govacs.org These reactions provide a powerful tool for the formation of new carbon-carbon bonds. pharmacyjournal.org The catalytic cycle of these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org

Transmetalation Step: Ligand Exchange and Metal Transfer

Following oxidative addition, the organozinc bromide (R'-ZnBr) undergoes transmetalation with the newly formed organopalladium(II) or nickel(II) complex. acs.orgresearchgate.net In this step, the organic group (R') from the organozinc reagent is transferred to the transition metal center, displacing the halide. nih.gov This ligand exchange is a fundamental step in organometallic chemistry and is driven by the formation of a more stable metal-carbon bond. researchgate.net The presence of empty p-orbitals on the zinc atom facilitates this process. nih.govacs.org The resulting diorganometal complex then carries both organic fragments that will be coupled.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the transition metal center couple and are eliminated as the final product (R-R'). This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Reductive Elimination Step for Product Formation

The final step in many cross-coupling reactions involving organozinc reagents is reductive elimination from a palladium(II) intermediate. This step is crucial as it forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. In the context of the Negishi coupling, where an organozinc compound like this compound reacts with an organic halide, the reductive elimination step follows the transmetalation of the organic group from zinc to the palladium center.

The general mechanism involves an oxidative addition of an organic halide (R'-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent (this compound) to give a diorganopalladium(II) complex. This key intermediate then undergoes reductive elimination to yield the coupled product (3,7-dimethyloctyl-R') and regenerate the Pd(0) catalyst.

A critical challenge in the coupling of secondary alkylzinc reagents, such as this compound, is the competition between the desired reductive elimination and an undesired side reaction known as β-hydride elimination. nih.gov The latter process leads to the formation of an alkene and a palladium-hydride species, which can then result in the formation of reduced arene and the undesired primary alkyl-coupled product through a migratory insertion pathway. nih.gov

The selection of appropriate ligands for the palladium catalyst is paramount in controlling the outcome of the reaction. Bulky and electron-rich phosphine (B1218219) ligands, such as biaryldialkylphosphines (e.g., CPhos), have been shown to effectively promote the rate of reductive elimination over β-hydride elimination. researchgate.netnih.gov This is attributed to the steric bulk of the ligand, which can destabilize the transition state for β-hydride elimination and favor the geometry required for reductive elimination. nih.gov Furthermore, electron-deficient ligands can also accelerate the reductive elimination step. nih.gov

The product ratio between the desired secondary alkyl-coupled product and the isomerized primary alkyl-coupled product is largely dependent on the relative rates of reductive elimination versus the β-hydride elimination–reinsertion sequence. nih.gov For a successful coupling, the rate of reductive elimination from the diorganopalladium(II) intermediate must be significantly faster than the rate of β-hydride elimination.

Stereochemical Dynamics During Organozinc Bromide Formation and Subsequent Reactions

The stereochemical outcome of reactions involving chiral organozinc reagents is a critical aspect, particularly in the synthesis of enantiomerically pure compounds.

Secondary alkylzinc reagents have been shown to possess considerable configurational stability, especially in the absence of zinc halides. researchgate.net This stability is crucial for the transfer of chirality from a chiral starting material to the final product. When a chiral, non-racemic organozinc reagent is used, the stereochemical integrity is generally maintained throughout the reaction sequence, leading to a product with high enantiomeric purity.

The transfer of chirality from an enantiopure ligand to a metal center is a known phenomenon in organometallic chemistry. nih.gov In the context of reactions involving this compound, if the starting alkyl bromide is chiral, the resulting organozinc reagent can retain its stereochemistry. Subsequent cross-coupling reactions, particularly those mediated by palladium catalysts, can proceed with high stereospecificity. For instance, in Negishi-type couplings, the reductive elimination step from the palladium(II) center is often stereoretentive, meaning the configuration of the chiral carbon center is preserved in the final product. elsevierpure.com

The mechanism of chirality transfer often involves a concerted, three-centered transition state for the reductive elimination step, which inherently leads to retention of stereochemistry at the carbon atom. nih.gov

The generation of enantioenriched organozinc reagents is a key challenge in asymmetric synthesis. While the direct insertion of zinc into a chiral organic halide can be a route, it may involve radical intermediates which can lead to racemization. organic-chemistry.org Alternative methods have been developed to generate chiral organozinc reagents with high enantiomeric purity. These include:

Enantioselective hydroboration followed by boron-zinc exchange: This method, developed by Knochel, allows for the preparation of chiral organozinc reagents that can then participate in stereospecific coupling reactions. organic-chemistry.org

Enantioselective deprotonation and transmetalation: This strategy has been employed to prepare chiral organozinc compounds derived from heterocycles. organic-chemistry.org

Stereoretentive lithium-halogen exchange followed by transmetalation: This approach has been used to prepare chiral secondary dialkylzinc reagents that undergo stereoretentive cross-coupling reactions. organic-chemistry.org

In the context of this compound, if the precursor 3,7-dimethyloctyl bromide is chiral, its conversion to the organozinc reagent must be performed under conditions that preserve the stereochemical integrity to be useful in asymmetric synthesis. The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of a carbonyl substrate, can also exhibit diastereoselectivity. nih.gov

Computational Chemistry Approaches for Mechanistic Insights (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex mechanisms of organometallic reactions. DFT calculations can provide valuable insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

For Negishi cross-coupling reactions, DFT studies have been employed to investigate the competition between reductive elimination and β-hydride elimination. nih.gov These calculations can help in understanding the role of ligands in controlling the selectivity of the reaction. For instance, DFT calculations have supported the experimental observation that bulky phosphine ligands can increase the activation barrier for β-hydride elimination, thereby favoring the desired reductive elimination pathway.

DFT calculations have also been used to study the mechanism of the reductive elimination step itself. These studies can reveal the geometry of the transition state and provide information about the electronic factors that influence the reaction rate. For example, calculations have shown that the reductive elimination from a palladium(II) center can proceed through a three-centered transition state. acs.org

In the context of this compound, DFT calculations could be used to model the following:

The structure of the 3,7-dimethyloctylpalladium intermediate complexed with various phosphine ligands.

The transition state energies for both the C-C reductive elimination and the competing β-hydride elimination pathways.

The influence of the branched alkyl group on the energetics of these pathways.

The mechanism of chirality transfer by modeling the reaction with a chiral 3,7-dimethyloctyl group.

Such computational studies can provide a detailed, atomistic understanding of the factors that govern the efficiency and selectivity of cross-coupling reactions involving this compound and guide the rational design of improved catalytic systems.

Reactivity and Synthetic Applications of 3,7 Dimethyloctylzinc Bromide in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental C-C bond-forming strategies in modern organic synthesis. The use of 3,7-dimethyloctylzinc bromide in these reactions allows for the introduction of the 3,7-dimethyloctyl moiety onto various organic scaffolds. A significant challenge in couplings involving secondary alkyl organometallics like this compound is the competition between the desired reductive elimination and undesired side reactions, primarily β-hydride elimination. mit.edu The development of specialized catalyst systems is crucial to favor the formation of the desired secondary-coupled product over the isomerized primary-coupled or reduced byproducts. mit.edu

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. For secondary alkylzinc halides like this compound, palladium catalysis has been extensively studied. mit.edunih.govorganic-chemistry.org The key to a successful coupling is the selection of a ligand that accelerates the rate of reductive elimination from the Pd(II) intermediate relative to the rate of β-hydride elimination. mit.edu

Pioneering work demonstrated that ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) could facilitate such couplings, but often with limitations regarding substrate scope and selectivity. mit.edu More recent advancements have introduced highly effective biaryldialkylphosphine ligands, such as CPhos, which significantly suppress the β-hydride elimination pathway. This allows for the efficient coupling of various secondary alkylzinc halides with a wide range of electronically diverse and sterically demanding aryl bromides and activated aryl chlorides. mit.edu A general method employing a catalyst system of Pd₂(dba)₃ and the bulky, electron-rich phosphine (B1218219) ligand PCyp₃ (tricyclopentylphosphine) has also proven effective for coupling unactivated primary alkyl halides with an array of organozinc reagents. nih.govorganic-chemistry.org These conditions tolerate numerous functional groups, including esters, amides, nitriles, and heterocycles. nih.govorganic-chemistry.org

Table 1: Selected Ligands and Conditions for Palladium-Catalyzed Negishi Couplings of Secondary Alkylzinc Reagents

| Catalyst/Ligand System | Electrophile Scope | Key Features |

|---|---|---|

| Pd/CPhos | Aryl bromides, activated aryl chlorides | Excellent selectivity for secondary vs. primary product; broad substrate scope. mit.edu |

| Pd₂(dba)₃/PCyp₃ | Primary alkyl iodides, bromides, chlorides, tosylates | General method tolerant of many functional groups. nih.govorganic-chemistry.org |

| PdCl₂(dppf) | Aryl halides | Early example, but can have limitations with challenging substrates. mit.edu |

This table summarizes general findings for secondary alkylzinc reagents, which are applicable to this compound.

Nickel catalysts offer a distinct reactivity profile compared to palladium and are particularly effective for reactions involving C(sp³)-hybridized centers. caltech.edu Nickel can readily engage in single-electron transfer (SET) processes, facilitating reactions that proceed via radical intermediates. caltech.edunih.gov This reactivity is harnessed in enantioselective cross-couplings.

For instance, nickel-catalyzed stereoselective radical additions to dehydroalanine (B155165) have been developed to synthesize noncanonical peptides. nih.gov In such a process, a low-valent nickel species generates an alkyl radical from an alkyl halide. This radical then adds to an acceptor like a dehydroalanine residue. The stereochemical outcome is controlled by a chiral ligand that modulates the subsequent steps. nih.gov Enantioselective nickel-catalyzed cross-couplings have also been reported for reactions between racemic secondary benzyl (B1604629) bromides and alkynyl nucleophiles, achieving high stereoconvergence. nih.gov While not specifically demonstrated with this compound, these methods provide a blueprint for potential asymmetric applications. The development of enantioselective reductive cross-couplings, which pair two different electrophiles with a reductant, further expands the utility of nickel catalysis for creating chiral C(sp³) centers. caltech.edu

Copper-catalyzed cross-coupling reactions represent a cost-effective and versatile alternative to palladium- or nickel-based systems. While often used for C-N, C-O, and C-S bond formation, copper catalysts are also effective in C-C couplings. Copper can catalyze the coupling of organotin reagents (Stille coupling) with aryl halides, including challenging aryl chlorides, in ionic liquids. nih.gov Copper(I) has also been used stoichiometrically as a mediator in palladium-catalyzed couplings of organostannanes and boronic acids, particularly with thio-substituted electrophiles. nih.gov

More relevant to organozinc reagents, copper catalysis can be used in acylation reactions where functionalized organozinc species are transmetalated to more reactive organocopper intermediates before reacting with acyl chlorides. psu.edu A general and efficient copper-catalyzed C(sp³)–C(sp²) cross-coupling of alkyl bromides with arylboronate esters has been developed, proceeding via a presumed radical mechanism involving a single-electron transfer from a Cu(I) complex to the alkyl bromide. sustech.edu.cn This methodology is tolerant of a wide range of functional groups and proceeds under ambient conditions, highlighting the potential for applying it to the coupling of this compound. sustech.edu.cn

Iron is an attractive catalyst for cross-coupling due to its low cost, abundance, and low toxicity. bris.ac.uk Iron salts, such as FeCl₃ and FeF₃·3H₂O, have been shown to effectively catalyze the cross-coupling of alkyl sulfonates and Grignard reagents with aryl and other electrophiles. organic-chemistry.orgnih.gov A key challenge in using secondary alkyl nucleophiles is managing isomerization. The use of FeF₃·3H₂O has been found to be critical in minimizing nucleophile isomerization in couplings with isopropyl Grignard reagents. nih.gov

Iron-catalyzed couplings often proceed through radical pathways. These methods have been successfully applied to the coupling of primary and secondary alkyl sulfonates with arylzinc reagents in the presence of TMEDA (tetramethylethylenediamine). organic-chemistry.org The reaction tolerates various functional groups, including esters, demonstrating its synthetic utility. organic-chemistry.org Iron catalysis has also been employed in the enantioselective three-component dicarbofunctionalization of vinyl boronates, where an alkyl radical is intercepted by a chiral iron complex. nih.gov These examples showcase the growing potential of iron catalysis for complex bond constructions involving secondary alkyl fragments like 3,7-dimethyloctyl.

The utility of this compound is defined by its ability to couple with a wide array of electrophilic partners under various catalytic conditions.

Aryl Halides : Aryl bromides and activated aryl chlorides are common and effective coupling partners in palladium-catalyzed Negishi reactions. mit.edu The choice of ligand is crucial for achieving high yields, especially with sterically hindered or electron-poor aryl halides. mit.edu Iron- and nickel-catalyzed systems also readily couple with aryl halides. organic-chemistry.orgnih.gov

Alkenyl Halides : The palladium-catalyzed cross-coupling of organoboron compounds with alkenyl bromides is well-established (Suzuki-Miyaura coupling), and similar reactivity can be expected for organozinc reagents in Negishi-type couplings. nih.govresearchgate.net These reactions provide a direct route to substituted alkenes.

Acid Chlorides : The reaction of organometallic reagents with acid chlorides is a direct method for ketone synthesis. psu.edu While highly reactive organometallics like organolithiums can lead to over-addition, organozinc reagents offer greater control. Cobalt-catalyzed acylation of arylzinc bromides with acid chlorides proceeds efficiently, suggesting that a similar transformation with this compound would be a viable route to chiral ketones. psu.edu

Sulfonium (B1226848) Salts : Bromoethylsulfonium salts have been used as reagents for the synthesis of heterocyclic compounds like morpholines and piperazines through a process involving the in-situ generation of a vinyl sulfonium salt followed by annulation. nih.gov While this is not a direct cross-coupling, it demonstrates the reactivity of sulfonium salts in C-C and C-heteroatom bond formation.

Table 2: Summary of Electrophile Scope in Cross-Coupling Reactions

| Electrophile Class | Typical Catalyst System | Product Type |

|---|---|---|

| Aryl Halides | Palladium, Nickel, Iron | Arylated Alkanes |

| Alkenyl Halides | Palladium | Alkenylated Alkanes |

| Acid Chlorides | Cobalt, Palladium | Ketones |

| Alkyl Sulfonates | Iron | Alkylated Arenes |

This table summarizes potential couplings based on established reactivity for similar organozinc and other organometallic reagents.

Addition Reactions to Unsaturated Bonds

In addition to cross-coupling reactions, organozinc reagents can participate in addition reactions to polarized unsaturated bonds. A key example involves the nickel-catalyzed stereoselective radical addition to dehydroalanine, an unsaturated amino acid derivative. nih.gov In this mechanism, the alkyl radical generated from the organometallic precursor adds across the C=C double bond. This type of conjugate addition is a powerful method for modifying peptides and other biomolecules. The principles of radical addition catalyzed by transition metals like nickel or iron suggest that this compound could be used to add the 3,7-dimethyloctyl group to a variety of Michael acceptors, including α,β-unsaturated esters, ketones, and nitriles.

Non-Catalyzed Additions to Carbonyl Compounds (Saytzeff Reaction)

The addition of organozinc reagents to carbonyl compounds, often referred to as a Saytzeff (or Zaitsev) reaction in a broader context of elimination, is a fundamental carbon-carbon bond-forming transformation. Generally, simple alkylzinc halides exhibit moderate reactivity towards aldehydes and ketones in the absence of a catalyst. The reaction proceeds via a nucleophilic attack of the carbanionic portion of the organozinc reagent on the electrophilic carbonyl carbon.

For this compound, it is anticipated that it would react with unhindered aldehydes to afford the corresponding secondary alcohols. The reaction with ketones would likely be slower and more sensitive to steric hindrance on both the ketone and the organozinc reagent. The bulky, branched nature of the 3,7-dimethyloctyl group could potentially influence the reaction rate and yield.

Table 1: Hypothetical Non-Catalyzed Addition of this compound to Representative Carbonyl Compounds

| Carbonyl Substrate | Expected Product | Potential Observations |

| Benzaldehyde | 1-Phenyl-4,8-dimethylnonan-1-ol | Moderate to good yield expected. |

| Cyclohexanone | 1-(3,7-Dimethyloctyl)cyclohexan-1-ol | Lower yields anticipated due to increased steric hindrance. |

| Acetone | 2,4,8-Trimethylnonan-2-ol | Reaction may require elevated temperatures or prolonged reaction times. |

Note: This table is illustrative and based on general principles of organozinc reactivity. No experimental data for these specific reactions has been found in the reviewed literature.

Carbozincation Reactions (e.g., of Alkenes and Alkynes)

Carbozincation, the addition of an organozinc compound across a carbon-carbon multiple bond, is a powerful method for the synthesis of more complex organozinc reagents. While uncatalyzed carbozincation of unactivated alkenes and alkynes is generally difficult, the use of catalysts or specific substrates can facilitate this transformation.

It is plausible that this compound could participate in intramolecular carbozincation reactions if the substrate contains a suitably positioned alkene or alkyne. Intermolecular carbozincation would likely require activation, for instance, through the use of a transition metal catalyst or by employing highly reactive unsaturated substrates. The steric bulk of the 3,7-dimethyloctyl group might disfavor addition to sterically encumbered multiple bonds.

Conjugate Addition Reactions (1,4-Addition) to α,β-Unsaturated Systems

Organozinc reagents, often in the form of Gilman-type cuprates (R₂Cu(CN)(ZnBr)₂), are known to undergo conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds. This reaction is a valuable tool for the formation of β-substituted ketones and esters.

The transformation of this compound into a corresponding zinc-cuprate reagent would likely enable its use in conjugate addition reactions. The addition of this bulky alkyl group would proceed at the β-position of enones, enoates, and related Michael acceptors.

Table 2: Potential Conjugate Addition Reactions of this compound-Derived Cuprates

| α,β-Unsaturated Substrate | Expected Product |

| Cyclohexen-2-one | 3-(3,7-Dimethyloctyl)cyclohexanone |

| Methyl acrylate | Methyl 3-(3,7-dimethyloctyl)propanoate |

| Chalcone | 1,3-Diphenyl-4-(3,7-dimethyloctyl)butan-1-one |

Note: This table represents potential applications and is not based on published experimental results for this compound.

Functional Group Tolerance and Chemoselectivity in Transformations Involving this compound

A significant advantage of organozinc reagents is their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. They are generally compatible with esters, amides, nitriles, and halides present in the reaction substrate.

It is expected that this compound would exhibit good chemoselectivity. For instance, in a molecule containing both a ketone and an ester, the organozinc reagent would preferentially react with the more electrophilic ketone. This selectivity is a hallmark of the milder reactivity of organozinc halides.

Stereoselective and Enantioselective Synthesis Utilizing this compound

Strategies for Asymmetric Induction and Chiral Product Formation

The use of chiral ligands to modify organozinc reagents and induce enantioselectivity in their additions to carbonyl compounds is a well-established strategy. Chiral amino alcohols, diamines, and other ligands can coordinate to the zinc center, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral carbonyl group.

In principle, the addition of this compound to aldehydes could be rendered enantioselective by the addition of a stoichiometric or catalytic amount of a chiral ligand. The effectiveness of any given ligand would need to be determined empirically.

Control of Regioselectivity and Diastereoselectivity

The regioselectivity of this compound additions would be governed by the nature of the electrophile. As discussed, conjugate addition is favored with α,β-unsaturated systems when converted to a cuprate, while direct addition to carbonyls is the typical pathway for the zinc halide itself.

Diastereoselectivity in reactions of this compound would be influenced by the stereocenters present in the substrate. For example, addition to a chiral aldehyde would likely proceed according to established models of asymmetric induction, such as the Felkin-Ahn model, where the nucleophile attacks from the least hindered face. The inherent chirality of this compound (if prepared from a chiral precursor like citronellyl bromide) would add another layer of complexity, potentially leading to matched or mismatched diastereomeric pairs in the products.

Advanced Characterization Techniques for Organozinc Bromide Species

Spectroscopic Methods for Solution Structure Elucidation (e.g., High-Resolution NMR Spectroscopy)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the solution-phase structure of organozinc compounds. While direct analysis of 3,7-dimethyloctylzinc bromide is not extensively documented, insights can be drawn from studies of analogous organozinc species.

Recent advancements in NMR, particularly "pure shift" techniques, offer a significant leap in spectral resolution by suppressing homonuclear spin-spin couplings. nih.gov This can lead to an almost tenfold improvement in resolution compared to conventional ¹H NMR, a more substantial gain than that achieved through decades of magnet development. nih.gov Such enhanced resolution is invaluable for distinguishing between the various species that can exist in equilibrium in solution, a common characteristic of organozinc reagents.

However, the interpretation of NMR data for organozinc compounds is not always straightforward. Studies have shown that the species detected by NMR may not represent the entirety of the complexes present in a reaction mixture. nih.gov For instance, research has revealed that minor charged complexes, readily detected by mass spectrometry, may be in rapid Schlenk equilibrium with the major, neutral dialkylzinc species, which is the predominant form observed by ¹H NMR. nih.gov This highlights the importance of using a combination of analytical techniques for a complete picture of the solution-phase composition.

Kinetic studies using ¹H NMR have also proven effective in monitoring the formation of organozinc species in real-time, providing crucial mechanistic insights. nih.gov For example, such studies have demonstrated the accelerating effect of additives like TMSCl on the solubilization of organozinc surface intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the detection and characterization of radical species, which are often key intermediates in the formation of organozinc reagents from organic halides and zinc metal. The reaction of active zinc with organic bromides is believed to proceed through a mechanism involving electron transfer as the rate-determining step, leading to the formation of radical intermediates. acs.org

EPR spectroscopy provides direct evidence for the presence of these transient radical species. nih.gov The technique is highly sensitive and specific for species with unpaired electrons, making it ideal for studying the mechanisms of organometallic reactions. nih.gov By analyzing the g-values and hyperfine coupling constants in an EPR spectrum, detailed information about the structure and electronic environment of the radical can be obtained. nih.gov

Mass Spectrometry Techniques for Identification of Organozinc Complexes

Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of organozinc complexes in solution. nih.gov Electrospray ionization (ESI) is a particularly well-suited soft ionization technique for this purpose, as it allows for the transfer of intact complexes from the solution phase to the gas phase for analysis. upce.czuvic.ca

The choice of ionization technique is critical for the successful analysis of organometallic compounds, which can range from volatile and low-mass to thermally sensitive and involatile. uvic.ca The inherent air and moisture sensitivity of many organometallic compounds also necessitates careful sample handling and introduction methodologies. uvic.ca

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can be used to determine the elemental composition of individual ions. upce.cz This, combined with the characteristic isotopic patterns of metals like zinc, aids in the confident identification of organozinc complexes and their fragments. upce.cz

Future Directions and Emerging Trends in Organozinc Bromide Research

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity of 3,7-Dimethyloctylzinc Bromide

The reactivity and selectivity of organozinc reagents like this compound are critically dependent on the catalytic system employed. Future research will undoubtedly focus on the design and implementation of novel catalysts that can overcome the inherent challenges associated with sterically demanding secondary alkylzinc halides.

One promising avenue is the development of advanced palladium-based catalysts. While traditional palladium catalysts have been instrumental, new generations of ligands are expected to offer superior performance. For instance, biarylphosphine ligands, such as CPhos, have already demonstrated remarkable efficacy in promoting the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides, achieving high yields and excellent selectivity for the branched product. organic-chemistry.orgnih.gov The application of such catalyst systems to the cross-coupling reactions of this compound is a logical and compelling next step. The bulky nature of these ligands can facilitate the reductive elimination step while suppressing undesired β-hydride elimination, a common side reaction with secondary alkyl substrates. organic-chemistry.org

Furthermore, the exploration of nickel-based catalytic systems continues to be a fertile ground for discovery. wikipedia.org Nickel catalysts, often more earth-abundant and economical than their palladium counterparts, are known to catalyze a broad range of cross-coupling reactions. wikipedia.orgorganic-chemistry.org The development of nickel catalysts bearing specifically designed N-heterocyclic carbene (NHC) ligands could offer unique reactivity profiles for the coupling of this compound with various electrophiles, including unactivated alkyl bromides. nih.gov

The following table illustrates a hypothetical comparison of potential catalytic systems for the Negishi coupling of this compound with an aryl bromide, based on current trends in the literature.

| Catalyst System | Ligand Type | Potential Advantages | Anticipated Challenges |

| Palladium(II) Acetate / CPhos | Biarylphosphine | High selectivity for branched product, suppression of β-hydride elimination. organic-chemistry.orgnih.gov | Catalyst cost, sensitivity to air and moisture. |

| Nickel(II) Chloride / IPr | N-Heterocyclic Carbene | Use of a more earth-abundant metal, potential for coupling with unactivated electrophiles. wikipedia.orgnih.gov | Lower functional group tolerance compared to palladium systems. wikipedia.org |

| Copper(I) Iodide | None (or simple ligands) | Cost-effective, potential for different reaction pathways (e.g., conjugate addition). nih.gov | Often requires stoichiometric amounts, narrower substrate scope. |

Exploration of New Reaction Classes and Mechanistic Pathways for Organozinc Bromide Reagents

Beyond established cross-coupling reactions, the future of this compound chemistry lies in the exploration of novel reaction classes and a deeper understanding of the underlying mechanistic pathways. The unique structural features of this reagent could be leveraged in multicomponent reactions, allowing for the rapid assembly of complex molecules in a single step. For instance, its participation in copper-catalyzed three-component couplings involving allenes and imines could lead to the stereoselective synthesis of highly substituted homoallylic amines. nih.gov

Mechanistic investigations into the reactions of this compound will be crucial for optimizing existing protocols and discovering new transformations. Understanding the interplay between factors such as solvent effects, the role of additives like lithium chloride, and the precise nature of the organometallic intermediates will enable more rational reaction design. chalcogen.ro Advanced spectroscopic and computational techniques will be instrumental in elucidating these complex reaction mechanisms. For example, computational studies can probe the stereochemical course of cross-coupling reactions, providing insights that can guide the development of more selective catalysts. nih.gov

Integration of Organozinc Chemistry with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly shaping the landscape of modern organic synthesis, and the chemistry of this compound is no exception. A key focus in this area is the replacement of traditional organic solvents with more environmentally benign alternatives. The use of water as a reaction medium for organozinc reactions is a particularly attractive goal. arxiv.org While challenging due to the reactivity of organometallics with water, the development of micellar catalysis or the use of surfactants could enable efficient reactions in aqueous environments.

The following table outlines potential green chemistry approaches for the synthesis and application of this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Use of Safer Solvents | Performing reactions in water or bio-based solvents. | Reduced environmental impact, improved safety. |

| Energy Efficiency | Continuous-flow synthesis and reactions. | Better process control, reduced energy consumption. |

| Atom Economy | Development of multicomponent reactions. | Increased molecular complexity in a single step, reduced waste. |

| Catalysis | Use of earth-abundant metal catalysts (e.g., nickel, copper). | Lower cost, reduced reliance on precious metals. |

Application of Machine Learning and Artificial Intelligence in Predicting Organozinc Reactivity and Optimizing Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical reactions are discovered and optimized. For a complex reagent like this compound, AI can play a pivotal role in predicting its reactivity in various chemical environments. By training ML models on large datasets of chemical reactions, it is possible to develop algorithms that can predict the outcome of a reaction, including yield and selectivity, with a high degree of accuracy. elsevierpure.comnih.gov

For instance, a machine learning model could be developed to predict the success of a Negishi coupling reaction involving this compound with a novel aryl halide, based on the electronic and steric properties of the substrates and the catalyst system. This predictive capability can significantly reduce the amount of empirical screening required, saving time and resources.

Furthermore, AI can be employed for the optimization of synthetic routes. Retrosynthetic analysis tools powered by AI can propose novel and efficient pathways for the synthesis of complex target molecules that incorporate a 3,7-dimethyloctyl moiety, potentially identifying routes that a human chemist might overlook. As these technologies mature, they will become indispensable tools for chemists working with challenging reagents like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.